Cas no 91616-88-5 (2,3-dimethoxy-N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide)

2,3-Dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a chemically synthesized compound featuring a benzamide core linked to a substituted piperazine moiety. Its molecular structure incorporates methoxy groups at the 2- and 3-positions of the benzamide ring and a 2-methoxyphenyl group on the piperazine, contributing to its potential pharmacological properties. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting serotonin and dopamine receptors, suggesting possible applications in CNS research. Its well-defined synthetic pathway ensures high purity and reproducibility, making it suitable for preclinical studies. The compound's stability and solubility profile further enhance its utility in experimental settings.
2,3-dimethoxy-N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide structure
91616-88-5 structure
Product Name:2,3-dimethoxy-N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide
CAS No:91616-88-5
MF:C22H29N3O4
MW:399.483365774155
CID:6430502
PubChem ID:13318485
Update Time:2025-05-21

2,3-dimethoxy-N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,3-dimethoxy-N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide
    • SCHEMBL10910897
    • 1-(2-methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine
    • AKOS024504177
    • 2,3-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
    • 2,3-dimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
    • DVIYIAMCUKJMLL-UHFFFAOYSA-N
    • 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
    • VU0639924-1
    • F5264-0339
    • 91616-88-5
    • Inchi: 1S/C22H29N3O4/c1-27-19-9-5-4-8-18(19)25-15-13-24(14-16-25)12-11-23-22(26)17-7-6-10-20(28-2)21(17)29-3/h4-10H,11-16H2,1-3H3,(H,23,26)
    • InChI Key: DVIYIAMCUKJMLL-UHFFFAOYSA-N
    • SMILES: C(NCCN1CCN(C2=CC=CC=C2OC)CC1)(=O)C1=CC=CC(OC)=C1OC

Computed Properties

  • Exact Mass: 399.21580641g/mol
  • Monoisotopic Mass: 399.21580641g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 63.3Ų

2,3-dimethoxy-N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide Pricemore >>

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2,3-dimethoxy-N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide Related Literature

Additional information on 2,3-dimethoxy-N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide

2,3-Dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (CAS 91616-88-5): A Comprehensive Overview

2,3-Dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (CAS 91616-88-5) is a specialized organic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This piperazine derivative features a unique molecular structure combining dimethoxybenzamide and methoxyphenylpiperazine moieties, making it particularly interesting for drug discovery applications.

The compound's molecular formula is C22H29N3O4, with a molecular weight of 399.49 g/mol. Its structural complexity arises from the presence of multiple methoxy groups and the piperazine-ethyl linker, which contribute to its potential biological activity. Researchers have shown particular interest in this molecule due to its structural similarity to known neurotransmitter receptor modulators and psychoactive compounds.

Recent studies have explored the potential of 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide in various therapeutic areas. Its unique structure suggests possible applications in central nervous system disorders, with particular attention to its interaction with dopamine receptors and serotonin receptors. These properties align with current research trends focusing on novel treatments for neurological conditions.

The synthesis of CAS 91616-88-5 typically involves multi-step organic reactions, including amide bond formation and piperazine alkylation. Pharmaceutical chemists often modify the reaction conditions to optimize yield and purity, as the compound's biological activity can be highly sensitive to structural variations. Analytical characterization commonly employs techniques such as HPLC, mass spectrometry, and NMR spectroscopy to confirm identity and purity.

In the context of current pharmaceutical research trends, 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide represents an interesting case study in structure-activity relationship investigations. Researchers are particularly interested in how variations in the methoxy substitution pattern and piperazine linker length affect biological activity, which aligns with the growing demand for precision medicine approaches.

The compound's physicochemical properties have been the subject of several studies. With moderate lipophilicity (predicted logP ~2.5) and the presence of multiple hydrogen bond acceptors, CAS 91616-88-5 demonstrates interesting pharmacokinetic characteristics. These properties are crucial for understanding its potential as a drug candidate, especially in terms of blood-brain barrier penetration and metabolic stability.

From a commercial perspective, 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is primarily available as a research chemical for pharmaceutical development. Suppliers typically offer it in milligram to gram quantities, with purity specifications ranging from 95% to 99%. The compound's market availability reflects the growing interest in piperazine-based pharmacophores among medicinal chemists.

Recent advancements in computer-aided drug design have facilitated new research directions for compounds like CAS 91616-88-5. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses have provided insights into its potential binding modes with various biological targets. These computational approaches complement traditional laboratory research and accelerate the discovery process.

Quality control for 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide follows standard pharmaceutical industry practices. Analytical methods development focuses on achieving robust separation of potential impurities and degradation products. Stability studies under various conditions help establish appropriate storage requirements, typically recommending protection from light and moisture at controlled temperatures.

The safety profile of CAS 91616-88-5 continues to be evaluated through ongoing research. While comprehensive toxicological data may be limited due to its status as a research compound, preliminary studies follow standard protocols for in vitro cytotoxicity assessment and metabolic pathway analysis. Researchers emphasize the importance of proper handling procedures in laboratory settings.

Looking toward future applications, 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide may serve as a valuable chemical probe for studying receptor interactions. Its structural features make it particularly interesting for investigating allosteric modulation phenomena, an area of growing importance in drug discovery. The compound's potential as a lead structure for further optimization remains an active area of investigation.

In the context of intellectual property, several patents reference CAS 91616-88-5 and related analogs, primarily in the field of central nervous system therapeutics. These patents often claim novel compositions or specific therapeutic applications, reflecting the compound's potential value in pharmaceutical development. The patent landscape suggests continuing interest from both academic and industrial researchers.

From a regulatory standpoint, 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is generally classified as a research chemical rather than an approved pharmaceutical ingredient. Researchers working with this compound must comply with applicable laboratory safety regulations and institutional guidelines for handling chemical substances.

The compound's role in medicinal chemistry education should not be overlooked. Its complex structure and potential biological activities make it an excellent case study for teaching advanced concepts in drug design and molecular pharmacology. Several academic institutions have incorporated derivatives of this scaffold into their graduate-level chemistry curricula.

Ongoing research into CAS 91616-88-5 continues to explore its potential as a pharmacological tool compound. Recent studies have investigated its effects on various neurotransmitter systems, with particular attention to receptor subtype selectivity. These investigations contribute to our broader understanding of neurochemical pathways and potential therapeutic interventions.

As the pharmaceutical industry increasingly focuses on targeted therapies, compounds like 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide gain importance in early-stage drug discovery. Their ability to interact with specific receptor populations makes them valuable for developing more precise treatments with potentially fewer side effects.

The synthesis and characterization of CAS 91616-88-5 derivatives represent an active area of research. Medicinal chemists are exploring various structural modifications to optimize desired pharmacological properties while minimizing potential adverse effects. These efforts align with current trends in fragment-based drug discovery and molecular optimization strategies.

In conclusion, 2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (CAS 91616-88-5) represents a fascinating subject of study in modern pharmaceutical research. Its unique structural features and potential biological activities continue to attract scientific interest, particularly in the context of neurological disorders and receptor pharmacology. As research progresses, this compound may contribute valuable insights to the development of novel therapeutic agents.

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